Butyl isobutyl phthalate
Overview
Description
Synthesis Analysis
The synthesis of BIP involves a two-step process, starting from the rhizoid of Laminaria japonica, as reported in a study by Liu et al. (2011). The study established a synthetic route that provides a practical approach to obtaining BIP in significant quantities, which could be beneficial for further research and application development. This synthetic approach could potentially facilitate the exploration of BIP's interactions with biological targets, such as α-glucosidase, an enzyme relevant to Type II diabetes treatment (Liu, Zhang, Qiu, & Lin, 2011).
Molecular Structure Analysis
The molecular structure of BIP allows it to interact specifically with α-glucosidase, indicating a tight fit within the enzyme's hydrophobic pocket. This interaction is primarily driven by hydrophobic forces and hydrogen bonding, suggesting that the molecular features of BIP, such as its benzene ring and isopropyl group, are crucial for its biological activity. These structural insights are valuable for understanding the mechanism of BIP's inhibitory effect on α-glucosidase and can inform the development of new inhibitors based on BIP's structure (Liu et al., 2011).
Chemical Reactions and Properties
Although specific details on the chemical reactions and properties of BIP were not directly found, studies on similar phthalate compounds provide insight into the general chemical behavior of phthalates. Phthalates, including BIP, are known for their plasticizing properties, which are attributed to their ability to interact with the polymer matrices of plastics, thereby enhancing their flexibility and durability. The reactivity of phthalates typically involves their ester groups, which can undergo hydrolysis under certain conditions, leading to the release of the alcohol and phthalic acid components.
Physical Properties Analysis
Phthalates, as a class of compounds, share common physical properties such as being relatively colorless, oily liquids at room temperature. Their solubility in water is generally low, but they are soluble in many organic solvents. These properties are essential for their application as plasticizers, as they need to be easily incorporated into the plastic matrices during the manufacturing process.
Chemical Properties Analysis
The chemical properties of BIP are characterized by its ester functional groups, which define its reactivity and interactions with other molecules. The ester groups can participate in esterification and hydrolysis reactions, which are critical for its synthesis and potential degradation in environmental or biological contexts. The specific interactions of BIP with enzymes like α-glucosidase highlight its chemical affinity for biological molecules, which is mediated through its molecular structure and chemical properties.
Scientific Research Applications
1. Plant Growth Promotion
- Summary of Application : BIBP, isolated from the root endophyte Streptomyces sp. JR9, has been found to have a significant effect on rice seed germination and plant growth .
- Methods of Application : BIBP was isolated using column chromatography and HPLC methods. It was then tested for its effect on rice seed germination. The compound, extracts, and isolates were evaluated for their plant growth effect on rice in a growth chamber .
- Results : BIBP was found to increase the germination of rice seeds by 6 to 12% in treated samples and displayed a potent effect at the lowest concentration (0.437 µM). It also significantly increased shoot length, fresh root, fresh shoot, and dried shoot weight at high concentrations .
2. α-Glucosidase Inhibition
- Summary of Application : BIBP, isolated from the rhizoid of Laminaria japonica, is a potential α-glucosidase inhibitor for Type II diabetes treatment .
- Methods of Application : A synthetic route was established to obtain enough BIP. Fluorescence analysis, circular dichroism spectra, and molecular docking methods were employed to elucidate the underlying molecular mechanisms of BIP inhibition on α-glucosidase .
- Results : The synthesized BIP bound with α-glucosidase and induced conformational changes of the enzyme. The interaction between BIP and α-glucosidase was driven by both hydrophobic forces and hydrogen bond .
3. Phosphate Solubilization
- Summary of Application : BIBP, isolated from the root endophyte Streptomyces sp. JR9, has been found to have a significant effect on phosphate solubilization, which is crucial for plant nutrition .
- Methods of Application : BIBP was isolated using column chromatography and HPLC methods. It was then tested for its effect on phosphate solubilization. The compound, extracts, and isolates were evaluated for their effect on phosphate solubilization in vitro .
- Results : BIBP was found to increase the phosphate solubilization, which can enhance the availability of phosphorus to plants and thus promote plant growth .
4. Risk Assessment for DiBP
- Summary of Application : BIBP, also known as Di-isobutyl phthalate (DiBP), has been studied for human risk assessment .
- Methods of Application : A physiologically based pharmacokinetic (PBPK) model was used to calculate the external exposure to DiBP through human MiBP internal exposure information .
- Results : The study provided a method to assess the risk of DiBP exposure in humans .
5. Plasticizer in the Plastic and Rubber Industry
- Summary of Application : BIBP is widely used in the plastic and rubber industry as a plasticizer, which can increase the softness and plasticity of plastics and rubber .
- Methods of Application : BIBP is mixed with the plastic or rubber during the manufacturing process to increase its flexibility and workability .
- Results : The addition of BIBP results in more flexible and pliable plastic and rubber products .
6. Coating Agent in the Medical Industry
- Summary of Application : In the medical industry, BIBP is also used as a coating agent for microcapsules .
- Methods of Application : BIBP is applied as a coating to microcapsules to protect the encapsulated substance and control its release .
- Results : The use of BIBP as a coating agent can improve the stability and controlled release of the encapsulated substance .
Safety And Hazards
Phthalates, including Butyl isobutyl phthalate, are endocrine disruptors and are detrimental to human health . Chronic exposure to phthalates will adversely influence the endocrine system and functioning of multiple organs . It has negative long-term impacts on the success of pregnancy, child growth and development, and reproductive systems in both young children and adolescents .
Future Directions
properties
IUPAC Name |
1-O-butyl 2-O-(2-methylpropyl) benzene-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-4-5-10-19-15(17)13-8-6-7-9-14(13)16(18)20-11-12(2)3/h6-9,12H,4-5,10-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIVWIFUPKGWGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)OCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80170497 | |
Record name | Butyl isobutyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80170497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl isobutyl phthalate | |
CAS RN |
17851-53-5 | |
Record name | Butyl isobutyl phthalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17851-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyl isobutyl phthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017851535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butyl isobutyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80170497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl isobutyl phthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.987 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTYL ISOBUTYL PHTHALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZFJ3BJ8E4K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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